

Application Notes: Esterification of 2-tert-Butylcyclohexanol

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Compound of Interest

Compound Name: 2-tert-Butylcyclohexanol

Cat. No.: B1585498

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Introduction

2-tert-Butylcyclohexyl acetate is a key intermediate and a valuable fragrance compound widely utilized in the perfumery, personal care, and household product industries.[1][2] Known commercially as Verdox or OTBCHA, it imparts a fresh, sweet, fruity aroma with woody undertones.[1][2] The primary route for its synthesis is the esterification of its corresponding alcohol, **2-tert-butylcyclohexanol**. [1] This process is typically achieved through acetylation, commonly employing acetic anhydride with a catalyst or through the Fischer-Speier esterification mechanism with acetic acid and a strong acid catalyst.[1][3] For fragrance applications, the synthesis of the cis-isomer of 2-tert-butylcyclohexyl acetate is often targeted due to its desirable olfactive properties.[4] This can be achieved by using a stereoisomerically enriched precursor, cis-**2-tert-butylcyclohexanol**. [4]

Data Presentation

The following table summarizes various reaction conditions for the synthesis of 2-tert-butylcyclohexyl acetate.

Reactant 1	Reactant 2	Catalyst	Temperature (°C)	Time (h)	Yield	Reference
2-tert-butylcyclohexanol (Verdol) (295-305 g)	Acetic Anhydride (205-215 g)	Anhydrous Sodium Acetate (15-25 g)	145-150	5	370-380 g	[5]
p-tert-butylcyclohexanol (PTBCH)	Acetic Acid	Amberlyst-15 (Ion Exchange Resin)	Not Specified	Not Specified	Not Specified	[6]
Carboxylic Acid (General)	Alcohol (General)	Sulfuric Acid, p-toluenesulfonic acid	60-110	1-10	Good to Quantitative	[3]

Experimental Protocols

Two primary methods for the esterification of **2-tert-butylcyclohexanol** are detailed below.

Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate

This protocol is based on a common industrial method for producing 2-tert-butylcyclohexyl acetate.[1][5]

Materials:

- **2-tert-butylcyclohexanol** (cis- and trans- mixture or specific isomer)
- Acetic Anhydride
- Anhydrous Sodium Acetate

- 2% Sodium Hydroxide (NaOH) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Apparatus for vacuum fractionation/distillation

Procedure:

- To a clean, dry round-bottom flask, add **2-tert-butylcyclohexanol** (e.g., 295-305 g), anhydrous sodium acetate (e.g., 15-25 g), and acetic anhydride (e.g., 205-215 g).^[5]
- Equip the flask with a reflux condenser and a heating mantle.
- Heat the reaction mixture under reflux at 145-150°C for approximately 5 hours.^{[1][5]}
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel.
- Wash the organic layer successively with:
 - Deionized water
 - 2% NaOH solution to neutralize any remaining acetic acid and anhydride.
 - Saturated NaCl solution (brine) to aid in layer separation and remove residual water.^[5]
- Separate and dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

- Filter to remove the drying agent.
- Purify the crude product by vacuum fractionation (distillation) to obtain pure 2-tert-butylcyclohexyl acetate.[5]

Protocol 2: Fischer-Speier Esterification using Acetic Acid

This protocol describes the classic acid-catalyzed esterification reaction.[3][7]

Materials:

- **2-tert-butylcyclohexanol**
- Glacial Acetic Acid (can be used in excess as the solvent)
- Concentrated Sulfuric Acid (H_2SO_4) or p-Toluenesulfonic acid (TsOH) as a catalyst
- Dean-Stark apparatus (optional, for water removal)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous drying agent (e.g., MgSO_4)
- Apparatus for distillation

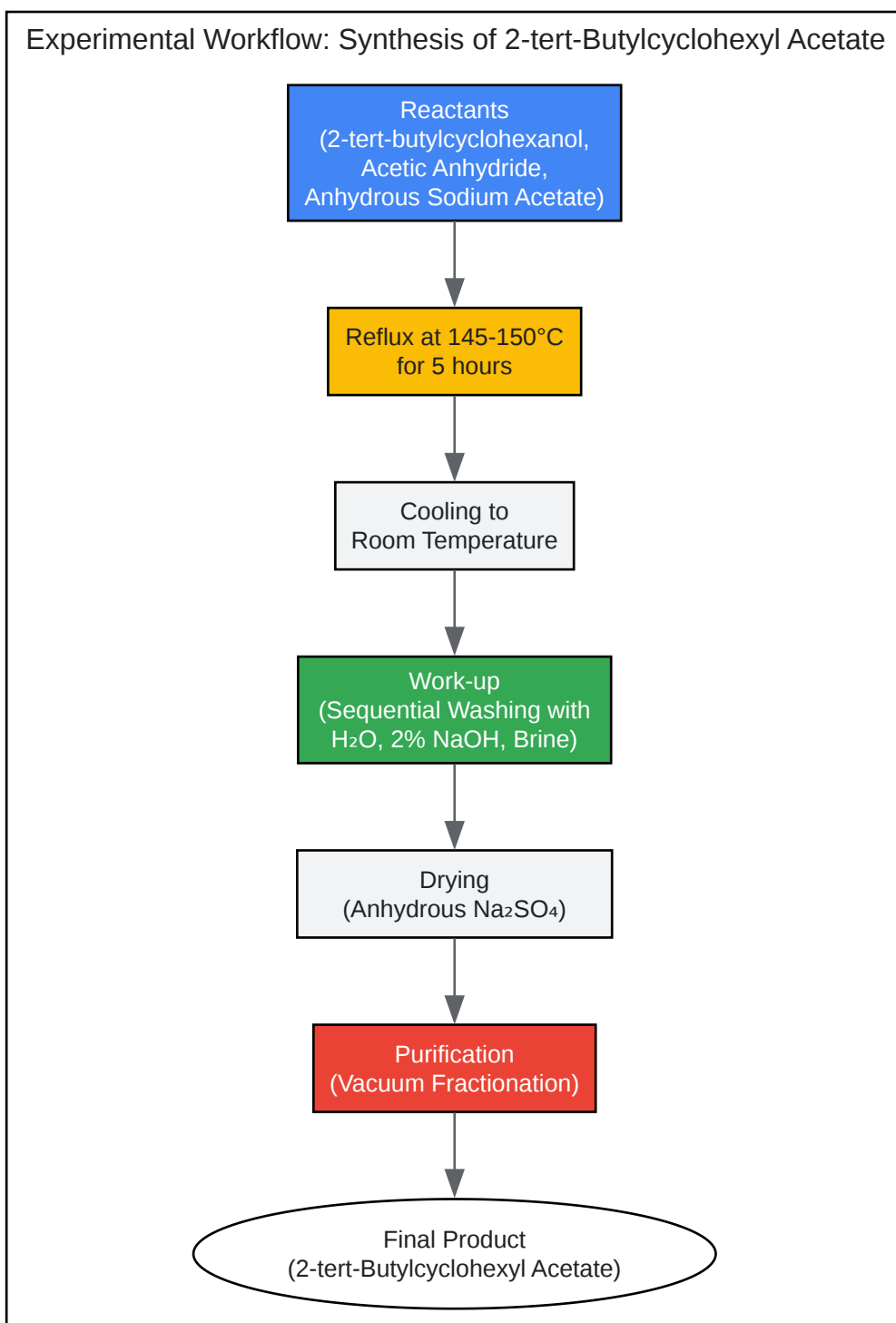
Procedure:

- Place **2-tert-butylcyclohexanol** and an excess of glacial acetic acid into a round-bottom flask.

- Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~1% of the total volume).
- Attach a reflux condenser (and a Dean-Stark trap if removing water azeotropically) and heat the mixture to reflux for 1-10 hours.^[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
- Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and excess acetic acid. (Caution: CO₂ evolution).
- Wash the organic layer with water and then with brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting crude ester by distillation.

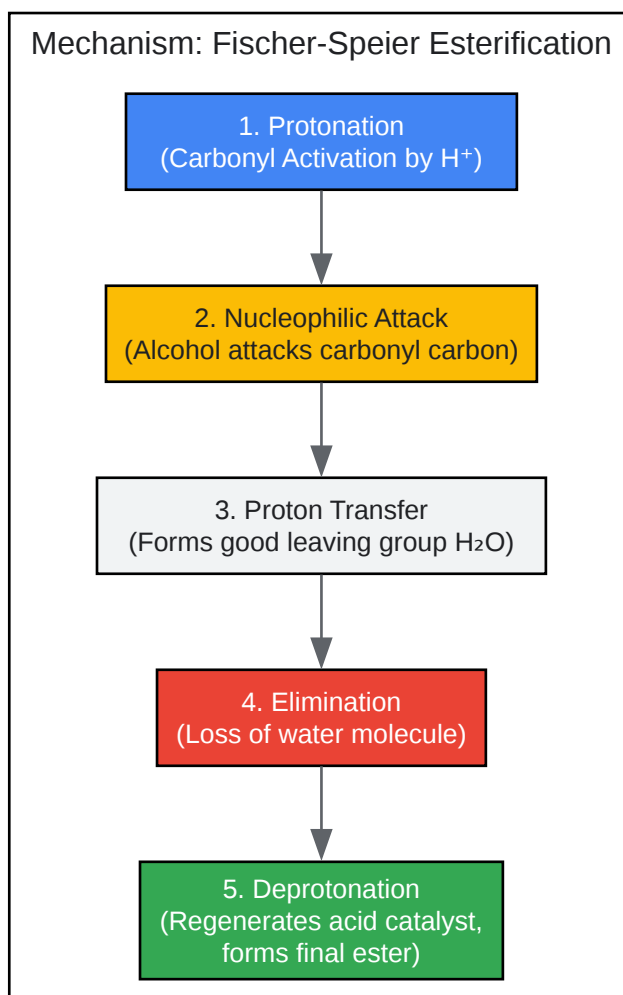
Visualizations

Diagrams of Workflow and Mechanism



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Caption: Experimental workflow for the synthesis of 2-tert-butylcyclohexyl acetate.



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Caption: Key steps of the acid-catalyzed Fischer-Speier esterification mechanism.[7][8][9]

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